molecular formula C22H20ClF4N3 B3033482 1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1030385-99-9

1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Cat. No.: B3033482
CAS No.: 1030385-99-9
M. Wt: 437.9 g/mol
InChI Key: DKMGAGHFLHJLIK-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C22H20ClF4N3 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment Potential : The compound has been identified as a potential inhibitor of Aurora kinase, which suggests its utility in cancer treatment. Aurora kinase plays a critical role in cell division, and its inhibition can be a strategic target in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

  • Neurological Disorder Treatment : A related compound, identified as a potent Glycine Transporter 1 (GlyT1) inhibitor, shows promise in the treatment of schizophrenia and related neurological disorders. This implies the compound's potential in influencing neurotransmitter levels and brain function (Shuji Yamamoto et al., 2016).

  • Herbicidal Applications : Derivatives of the compound have demonstrated high bioactivity as herbicides. This suggests its utility in agricultural sciences, particularly in weed control and crop management (Yuhan Zhou et al., 2010).

  • Antitumor Activity : Some derivatives of this compound have shown significant antitumor activity, highlighting its potential in developing new cancer therapeutics (H. Naito et al., 2005).

  • Chemical Structure Analysis : Studies on the chemical structure and molecular interactions of similar compounds provide insights into the development of drugs with specific properties like receptor antagonism, which is crucial in drug design and pharmacology (Bin Li et al., 2005).

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF4N3/c23-18-5-2-6-19(24)17(18)13-30-9-7-14(8-10-30)20-12-21(29-28-20)15-3-1-4-16(11-15)22(25,26)27/h1-6,11-12,14H,7-10,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGAGHFLHJLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117123
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030385-99-9
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030385-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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